(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group, a pyrazole carbonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a methoxyphenyl group.
Attachment of the Pyrazole Carbonyl Group: This step involves the formation of the pyrazole ring, followed by its attachment to the pyrrolidine ring via a carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(3-hydroxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(3S,4R)-4-(3-chlorophenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
(3S,4R)-4-(3-methoxyphenyl)-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-6-15(19-18-10)16(21)20-8-13(14(9-20)17(22)23)11-4-3-5-12(7-11)24-2/h3-7,13-14H,8-9H2,1-2H3,(H,18,19)(H,22,23)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCUAHKTZQNUTC-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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